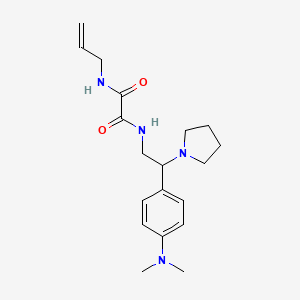

![molecular formula C16H11N3O4 B2753063 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid CAS No. 727652-20-2](/img/structure/B2753063.png)

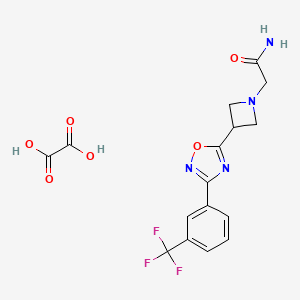

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an off-white solid . It is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds that have been found to have a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring was found to be responsible for the compound’s activity .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H and 13C NMR spectroscopy . The NMR spectrum provides information about the number and types of atoms in the molecule, as well as their arrangement and connectivity.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a palladium-catalyzed coupling reaction (Suzuki reaction), and the Vilsmeier-Haack reaction . The esterification of the carboxylic acid in the phosphonopropionate moiety turned the inhibitor into an inactive analog .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point (70–75°C) and yield (85%) . Further properties can be determined using techniques such as thin-layer chromatography .科学的研究の応用

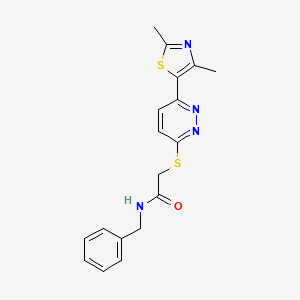

Anticancer Applications

Imidazo[1,2-a]pyridine derivatives, including those with a 3-nitrophenyl group, have shown potential as anticancer agents. Specifically, these compounds have been evaluated for their antiproliferative effects against breast cancer cells . The derivatives act by integrating functional groups to the core scaffold, affecting cell proliferation and showing promise in developing more effective treatments for cancer.

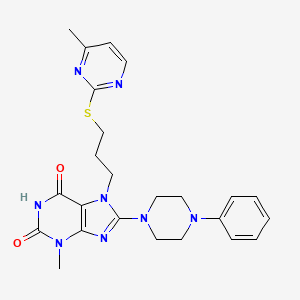

Cardiovascular Disease Treatment

Studies have suggested the use of imidazo[1,2-a]pyridine derivatives for the treatment of cardiovascular diseases . The structural similarity of these compounds to known cardiovascular drugs indicates potential therapeutic benefits, warranting further investigation into their cardiovascular applications.

Alzheimer’s Disease Research

Imidazo[1,2-a]pyridine derivatives are being explored for their potential role in Alzheimer’s disease research. The focus is on developing inhibitors that can affect protein geranylgeranylation, a post-translational modification implicated in the disease’s pathology .

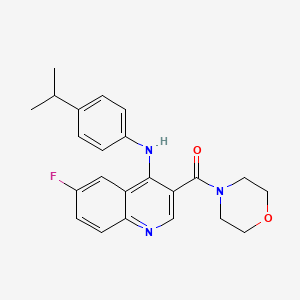

Pharmacological Activities

The broad spectrum of biological activities of imidazo[1,2-a]pyridine derivatives makes them valuable in pharmacology. They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Their diverse pharmacological activities make them a versatile tool in drug development.

Materials Science Innovations

In the field of materials science, imidazo[1,2-a]pyridine derivatives are contributing to innovations in optoelectronic devices, sensors, and imaging technologies . Their luminescent properties are particularly valuable in creating new materials for technological applications.

Molecular Docking and Drug Design

Functionalized imidazo[1,2-a]pyridine derivatives are used in molecular docking studies to identify potential inhibitors of key receptors involved in tumor growth and angiogenesis . This application is crucial in the design and development of new drugs with targeted action against specific molecular pathways.

作用機序

Target of Action

The primary target of the compound “3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid” is Rab Geranylgeranyl Transferase (RGGT) . RGGT is an enzyme responsible for posttranslational prenylation of Rab GTPases , which are involved in a wide variety of critical cell processes connected with membrane and vesicle trafficking .

Mode of Action

The compound interacts with its target, RGGT, by inhibiting the enzyme’s activity . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity against RGGT . The most active inhibitors disrupted Rab11A prenylation in the human cervical carcinoma HeLa cell line .

Biochemical Pathways

The compound affects the protein geranylgeranylation pathway . This pathway involves the transfer of a geranylgeranyl moiety derived from the mevalonate pathway to Rab GTPases . The compound acts as an inhibitor of this process, disrupting the balance of Rab’s modification, which is observed in several diseases .

Pharmacokinetics

For instance, the esterification of carboxylic acid in the phosphonopropionate moiety turned the inhibitor into an inactive analog , indicating that the compound’s structure can significantly impact its bioavailability and activity.

Result of Action

The primary result of the compound’s action is the disruption of Rab11A prenylation in the human cervical carcinoma HeLa cell line . This disruption can potentially affect a wide variety of critical cell processes connected with membrane and vesicle trafficking .

将来の方向性

Future research could focus on developing more effective compounds for treating diseases such as cancer . The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acrylic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .

特性

IUPAC Name |

(E)-3-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c20-15(21)8-7-13-16(17-14-6-1-2-9-18(13)14)11-4-3-5-12(10-11)19(22)23/h1-10H,(H,20,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJRULPLDXQEKP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2752980.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2752984.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2752988.png)

![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2753001.png)